![molecular formula C13H19ClN2O2 B12949644 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. The spirocyclic structure imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction. This reaction is performed between endocyclic alkenes and an isocyanate, such as the Graf isocyanate (ClO2S NCO), to yield spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving [2+2] cycloaddition and reduction steps suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is commonly used for the reduction of β-lactam rings.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or spirocyclic core.
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel bioactive molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, enabling it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural properties.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potential therapeutic applications.
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-16-11-3-10(4-12(5-11)17-2)15-8-13(9-15)6-14-7-13;/h3-5,14H,6-9H2,1-2H3;1H |
InChIキー |
FOCQCAKCBVYXJI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N2CC3(C2)CNC3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


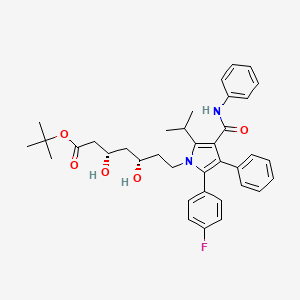

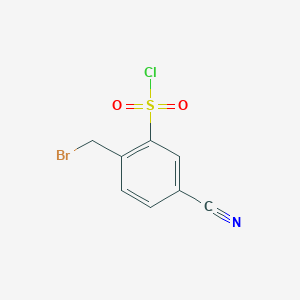
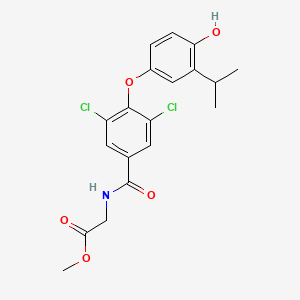
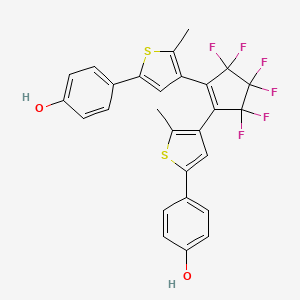

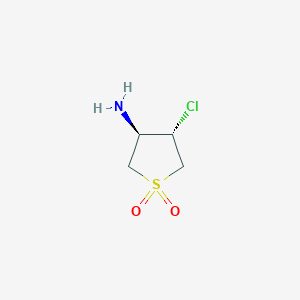

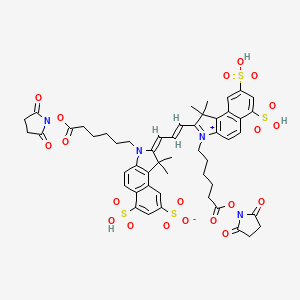

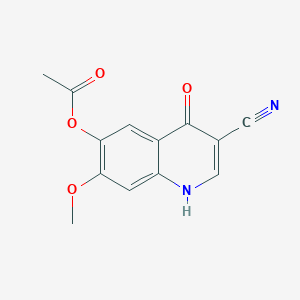

![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)

